molecular formula C23H27N3O2 B1191768 GSK-2401502

GSK-2401502

Cat. No.: B1191768
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2401502 (also known as Lipovaxin-MM) is a cancer vaccine and immunotherapy candidate developed by Lipotek in collaboration with GlaxoSmithKline (GSK). It targets malignant melanoma, a rare and aggressive form of skin cancer. The compound functions as an immunostimulant, activating the immune system to recognize and destroy tumor cells .

Properties

Molecular Formula

C23H27N3O2

Appearance

Solid powder

Synonyms

GSK2401502;  GSK-2401502;  GSK 2401502.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Development Milestones:

  • Phase I Trials: Initiated in Australia (NCT01052142) in 2012, with the last reported update in 2017. No further development has been reported since .

Comparison with Similar Compounds

To contextualize GSK-2401502’s profile, we compare it with structurally and functionally related compounds.

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Lipovaxin-MM) CAS 1046861-20-4 (Boronic Acid Derivative) CAS 1022150-11-3 (Heterocyclic Compound)
Molecular Formula Not explicitly provided C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃
Molecular Weight 235.27 g/mol 486.57 g/mol
LogP (Partition Coeff.) 2.15 (XLOGP3) Not provided
Solubility 0.24 mg/mL (ESOL) Not provided
Bioavailability Score 0.55 Not provided
Development Phase Phase I (discontinued) Preclinical Preclinical

Key Observations:

Structural Analogues: CAS 1046861-20-4: A boronic acid derivative with moderate lipophilicity (LogP 2.15) and low solubility (0.24 mg/mL). Its bioavailability score (0.55) suggests suboptimal pharmacokinetics, which may limit therapeutic utility . Its structural complexity may pose challenges in synthesis and scalability .

Functional Comparators: Mechanistic Context: this compound’s immunostimulant mechanism aligns with other cancer vaccines (e.g., sipuleucel-T) but differs from checkpoint inhibitors (e.g., pembrolizumab). However, its discontinuation after Phase I contrasts with approved immunotherapies that advanced due to stronger efficacy signals .

Critical Analysis of Research Findings

Strengths of this compound:

  • Novel Mechanism: Leverages liposomal delivery to enhance antigen presentation, a strategy distinct from peptide-based vaccines .

Limitations and Challenges:

  • Developmental Halt : Lack of post-Phase I data implies insufficient efficacy or funding, a common barrier for orphan drug candidates .

Table 2: Developmental Comparison with Melanoma Therapies

Compound Mechanism Development Phase Orphan Status
This compound Immunostimulant Phase I (halted) Yes
Pembrolizumab (Keytruda) PD-1 Inhibitor Approved (2014) Yes
Cobimetinib (Cotellic) MEK Inhibitor Approved (2015) Yes
CAS 1046861-20-4 Boronic Acid Analog Preclinical No

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